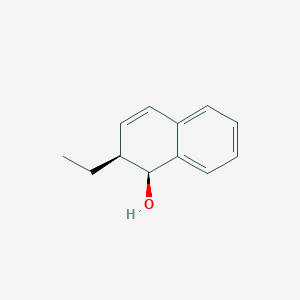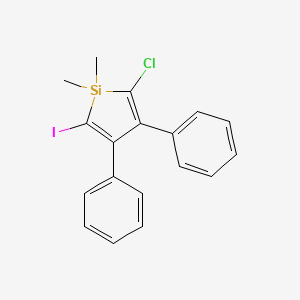
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- is a chemical compound with the molecular formula C18H16ClISi. This compound is a derivative of silacyclopentadiene, which is a silicon-containing analog of cyclopentadiene. The presence of chlorine and iodine atoms, along with the dimethyl and diphenyl groups, makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
The synthesis of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of silacyclopentadiene, which can be obtained through the reaction of dichlorosilane with cyclopentadiene.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while iodination can be carried out using iodine or iodinating reagents.
Substitution Reactions: The dimethyl and diphenyl groups are introduced through substitution reactions, where appropriate reagents such as methyl and phenyl lithium compounds are used.
Chemical Reactions Analysis
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silacyclopentadiene derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silacyclopentadiene derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Scientific Research Applications
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex silicon-containing molecules. It is also studied for its reactivity and potential use in catalysis.
Biology: Research is being conducted to explore the biological activity of silacyclopentadiene derivatives, including their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Silacyclopenta-2,4-diene derivatives are explored for their use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of new chemical bonds and products.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, resulting in the formation of substituted silacyclopentadiene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, leading to changes in its oxidation state and the formation of new functional groups.
Comparison with Similar Compounds
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- can be compared with other similar compounds, such as:
Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-:
Silacyclopenta-2,4-diene, 2-chloro-1,1-dimethyl-3,4-diphenyl-5-[(2,4,6-trimethylphenyl)ethynyl]: The presence of a trimethylphenyl group introduces steric effects that influence the compound’s chemical behavior.
Cyclopentadiene Derivatives: Compared to cyclopentadiene derivatives, silacyclopentadiene compounds exhibit different reactivity due to the presence of silicon, which can affect their stability and reactivity in various chemical reactions.
Properties
CAS No. |
686290-23-3 |
|---|---|
Molecular Formula |
C18H16ClISi |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
2-chloro-5-iodo-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C18H16ClISi/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
UUOXFEZNELFWBX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


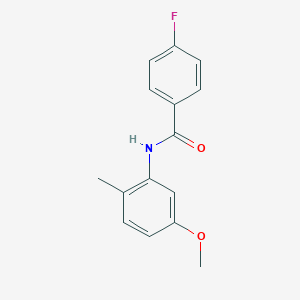

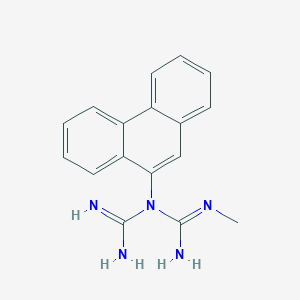
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
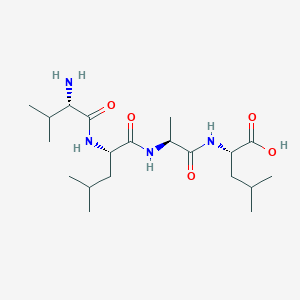
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1,2,2,4,4,5-hexafluoro-](/img/structure/B12537669.png)
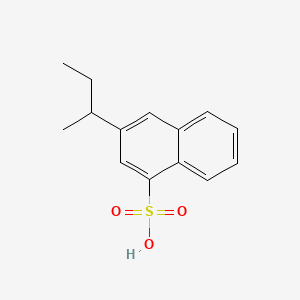
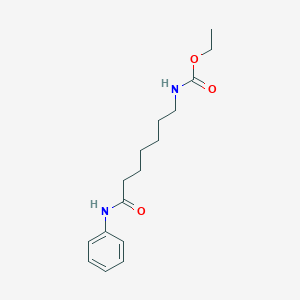

![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)

![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
